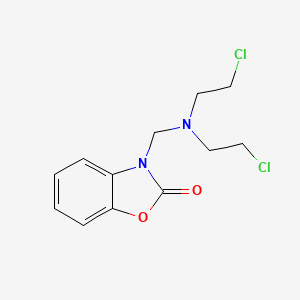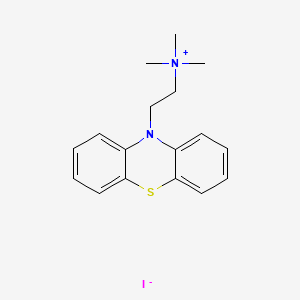
Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide is a quaternary ammonium compound with a phenothiazine core. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure allows it to interact with various molecular targets, making it a valuable tool in different experimental settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of 2-phenothiazin-10-ylethylamine with methyl iodide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine core to its reduced forms.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted ammonium salts.
Applications De Recherche Scientifique
Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in studies of cell signaling and as a fluorescent probe for imaging.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting their integrity. This can lead to cell lysis or inhibition of cellular processes. Additionally, the phenothiazine core can interact with various enzymes and receptors, modulating their activity and affecting cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylphenylammonium iodide: Similar structure but with a phenyl group instead of a phenothiazine core.
Thiazinamium methylsulfate: Another phenothiazine derivative with different substituents.
Ferrocenylmethyltrimethylammonium iodide: Contains a ferrocene group instead of a phenothiazine core .
Uniqueness
Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide is unique due to its phenothiazine core, which imparts specific electronic and steric properties. This makes it particularly effective in applications requiring strong interactions with biological membranes and proteins. Its versatility in undergoing various chemical reactions also sets it apart from other similar compounds .
Propriétés
Numéro CAS |
77985-02-5 |
|---|---|
Formule moléculaire |
C17H21IN2S |
Poids moléculaire |
412.3 g/mol |
Nom IUPAC |
trimethyl(2-phenothiazin-10-ylethyl)azanium;iodide |
InChI |
InChI=1S/C17H21N2S.HI/c1-19(2,3)13-12-18-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)18;/h4-11H,12-13H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
NUBUGWJISZCDCY-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCN1C2=CC=CC=C2SC3=CC=CC=C31.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



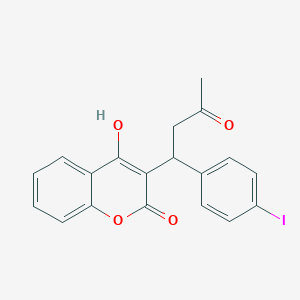

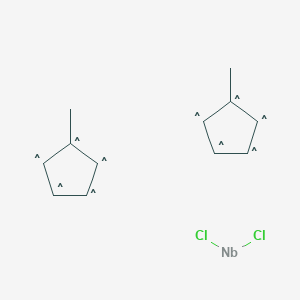
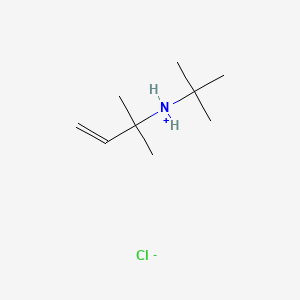
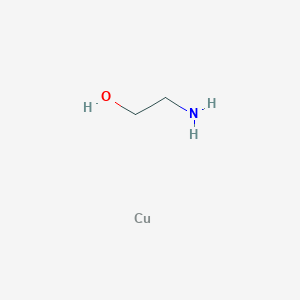
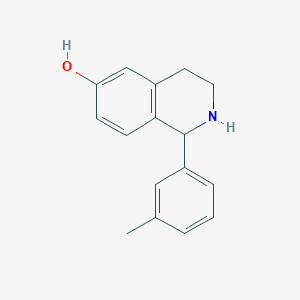
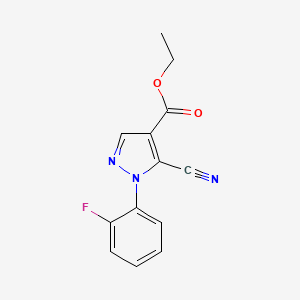
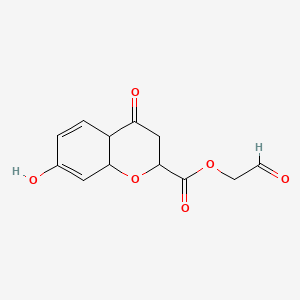

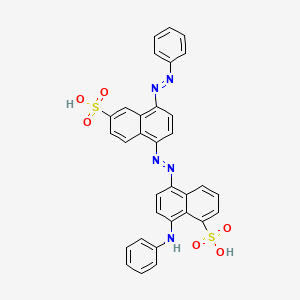
![1,2-Dicarbadodecaborane(12), 1-[(propylthio)methyl]-](/img/structure/B13756594.png)
